molecular formula C19H13FO4 B5871168 ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate

Cat. No. B5871168
M. Wt: 324.3 g/mol
InChI Key: UDXUBDYMEZRJNA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EFDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been used in organic synthesis as a building block for the synthesis of more complex molecules. In material science, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various scientific fields. However, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, including the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate could be used as a building block for the synthesis of more complex molecules with potential applications in various scientific fields. Further studies are also needed to better understand the mechanism of action of ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate and its potential toxicity at high concentrations.

Synthesis Methods

Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate can be synthesized via a multi-step process that involves the reaction of 2-naphthalenecarboxylic acid with various reagents, including ethyl acetoacetate and 4-fluorobenzaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1,4-dioxonaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c1-2-24-19(23)16-15(11-7-9-12(20)10-8-11)17(21)13-5-3-4-6-14(13)18(16)22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXUBDYMEZRJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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